molecular formula C17H17ClN2O4 B11689197 N'-[2-(4-chlorophenoxy)acetyl]-3-phenoxypropanehydrazide

N'-[2-(4-chlorophenoxy)acetyl]-3-phenoxypropanehydrazide

Cat. No.: B11689197
M. Wt: 348.8 g/mol
InChI Key: SKVSMXQRKAXGQM-UHFFFAOYSA-N
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Description

N’-[2-(4-chlorophenoxy)acetyl]-3-phenoxypropanehydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide functional group attached to a phenoxyacetyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-chlorophenoxy)acetyl]-3-phenoxypropanehydrazide typically involves the reaction of 4-chlorophenoxyacetyl chloride with 3-phenoxypropanehydrazide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in a reactor with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chlorophenoxy)acetyl]-3-phenoxypropanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-[2-(4-chlorophenoxy)acetyl]-3-phenoxypropanehydrazide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Used in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N’-[2-(4-chlorophenoxy)acetyl]-3-phenoxypropanehydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenoxyacetyl chloride
  • 3-phenoxypropanehydrazide
  • 2-(4-chlorophenoxy)acetohydrazide

Uniqueness

N’-[2-(4-chlorophenoxy)acetyl]-3-phenoxypropanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry.

Properties

Molecular Formula

C17H17ClN2O4

Molecular Weight

348.8 g/mol

IUPAC Name

N'-[2-(4-chlorophenoxy)acetyl]-3-phenoxypropanehydrazide

InChI

InChI=1S/C17H17ClN2O4/c18-13-6-8-15(9-7-13)24-12-17(22)20-19-16(21)10-11-23-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,19,21)(H,20,22)

InChI Key

SKVSMXQRKAXGQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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